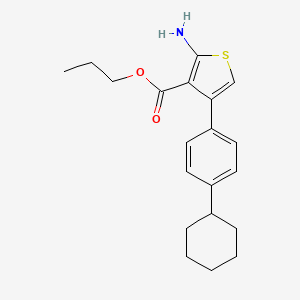

Propyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Propyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate is a synthetic compound with the molecular formula C20H25NO2S and a molecular weight of 343.48 g/mol . This compound is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of an amino group, a cyclohexylphenyl group, and a propyl ester group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated thiophene derivative.

Attachment of the Cyclohexylphenyl Group: This step involves the coupling of a cyclohexylphenyl group to the thiophene ring, which can be achieved through palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reactions.

Esterification: The final step is the esterification of the carboxylic acid group with propanol to form the propyl ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often utilizing automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations .

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: Propyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives, using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Halogenated reagents, palladium catalysts, organic solvents.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, amines.

Substitution: Various substituted thiophene derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Basic Information

- Molecular Formula : C20H25NO2S

- Molecular Weight : 343.49 g/mol

- CAS Number : 904998-87-4

- IUPAC Name : Propan-2-yl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate

This compound features a thiophene ring, which is known for its role in various biological and chemical processes.

Medicinal Chemistry Applications

-

Anticancer Activity :

- Recent studies have indicated that derivatives of thiophene compounds exhibit anticancer properties. Propyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate could serve as a scaffold for developing new anticancer agents. In vitro studies have shown that modifications to the thiophene structure can enhance cytotoxicity against various cancer cell lines .

- Anti-inflammatory Effects :

- Neuroprotective Properties :

Materials Science Applications

- Organic Electronics :

- Conductive Polymers :

Organic Synthesis Applications

- Synthetic Intermediates :

- Multicomponent Reactions :

Case Studies

Mecanismo De Acción

The mechanism of action of Propyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects .

Comparación Con Compuestos Similares

Similar Compounds

Suprofen: A 2-substituted thiophene known for its anti-inflammatory properties.

Articaine: A thiophene derivative used as a dental anesthetic.

Uniqueness

Propyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate is unique due to its specific structural features, such as the combination of an amino group, a cyclohexylphenyl group, and a propyl ester group. These features contribute to its distinct chemical reactivity and potential biological activities .

Actividad Biológica

Propyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate is a synthetic compound with the molecular formula C20H25NO2S and a molecular weight of 343.48 g/mol. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in antimicrobial and anticancer research.

- Molecular Formula : C20H25NO2S

- Molecular Weight : 343.48 g/mol

- CAS Number : 904998-87-4

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

- Antimicrobial Properties : Initial studies suggest that this compound may possess antimicrobial activity, potentially inhibiting the growth of various bacterial strains.

- Anticancer Activity : The compound has been investigated for its ability to inhibit cell proliferation in cancer cell lines, showing promise as a therapeutic agent against certain types of cancer.

The biological activity of this compound is thought to involve interaction with specific molecular targets, such as enzymes or receptors. This interaction may lead to the inhibition of pathways associated with cell proliferation and survival, which is particularly relevant in cancer treatment.

Anticancer Studies

A study evaluating the anticancer properties of various thiophene derivatives, including this compound, demonstrated significant cytotoxicity against human cancer cell lines. The compound exhibited an IC50 value indicating effective inhibition of cell viability at low concentrations (e.g., IC50 = 6.2 μM in specific assays) .

Antimicrobial Studies

Research has indicated that compounds similar to this compound have shown activity against Mycobacterium tuberculosis (Mtb). The Minimum Bactericidal Concentration (MBC) was determined to be less than 5 μM, highlighting its potential as an anti-TB agent .

Data Table: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | IC50 / MBC | Reference |

|---|---|---|---|

| Anticancer | Human Cancer Cell Lines | 6.2 μM | |

| Antimicrobial | Mycobacterium tuberculosis | <5 μM |

Case Studies

-

Case Study on Anticancer Efficacy :

- In vitro studies were conducted on various cancer cell lines treated with this compound. Results showed a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent.

-

Case Study on Antimicrobial Activity :

- A series of experiments were performed to evaluate the efficacy of this compound against different bacterial strains, including Mtb. The results indicated significant bactericidal activity, warranting further exploration into its mechanism and potential applications in infectious disease treatment.

Propiedades

IUPAC Name |

propyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO2S/c1-2-12-23-20(22)18-17(13-24-19(18)21)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h8-11,13-14H,2-7,12,21H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKMMSYVFCJXKBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C3CCCCC3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.